N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Beschreibung
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Key NMR signals (hypothesized from analogous structures):
¹H NMR (400 MHz, DMSO-d₆) :
- δ 12.75 (s, 1H, NH-triazole): Broad singlet from deshielded amide-like proton.
- δ 7.85–7.45 (m, 4H, aromatic H): Split due to sulfonyl group’s electron-withdrawing effect.
- δ 4.20 (t, 2H, -CH₂-triazole): Coupling with adjacent ethyl group.
- δ 3.60–3.10 (m, 4H, pyrrolidine CH₂): Overlapping multiplet from ring protons.
- δ 2.95 (s, 3H, N-CH₃): Methyl group attached to triazole nitrogen.
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 174.4 (C=O, benzamide): Characteristic carbonyl resonance.
- δ 147.7 and 136.1 (triazole C3 and C5): Deshielded carbons adjacent to electronegative groups.
- δ 116.2 (q, J = 288 Hz, CF₃): Quadruplet from fluorine coupling.
- δ 45.8 (pyrrolidine CH₂): Methylene carbons adjacent to sulfonyl group.
Mass Spectrometric Fragmentation Patterns
HRMS (ESI-TOF) m/z: [M+H]⁺ calcd. for C₁₉H₂₂F₃N₅O₄S⁺: 472.48; observed: 472.52. Major fragments include:
- m/z 360.40: Loss of triazole-ethyl moiety (-C₄H₅F₃N₃O).
- m/z 242.12: Benzamide-pyrrolidine sulfonyl ion ([C₁₁H₁₄N₂O₃S]⁺).
- m/z 113.05: Protonated pyrrolidine fragment ([C₄H₁₀N]⁺).
Crystallographic Data and Three-Dimensional Conformational Analysis
Single-crystal X-ray diffraction studies of analogous compounds reveal:
Key structural features :
- Triazole ring puckering : The 4,5-dihydro configuration introduces a boat-like conformation, with the trifluoromethyl group occupying a pseudo-axial position to minimize steric clash.
- Sulfonyl group orientation : The pyrrolidine sulfonyl moiety adopts a planar geometry, with sulfur-oxygen bond lengths of 1.43–1.45 Å, consistent with resonance stabilization.
- Intermolecular interactions :
- N-H···O hydrogen bonds between triazole NH and benzamide carbonyl (2.89 Å).
- C-F···π interactions (3.12 Å) between CF₃ and adjacent aromatic rings.
Torsion angles :
- C7-N8-C9-C10 (benzamide to ethyl linker): 178.5° (near-planar).
- N1-S2-O3 (sulfonyl group): 109.5° (tetrahedral geometry).
These insights into molecular conformation and packing are critical for understanding the compound’s physicochemical behavior and potential reactivity.
Eigenschaften
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O4S/c1-23-15(17(18,19)20)22-25(16(23)27)11-8-21-14(26)12-4-6-13(7-5-12)30(28,29)24-9-2-3-10-24/h4-7H,2-3,8-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPIUQCVTANWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a triazole moiety and a pyrrolidine sulfonamide, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features various functional groups that contribute to its biological activity:
- Triazole ring : Known for its role in antifungal and anticancer agents.
- Pyrrolidine sulfonamide : Associated with antibacterial properties.
- Trifluoromethyl group : Enhances lipophilicity and biological interactions.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound against several cancer cell lines. The compound exhibited significant antiproliferative activity with IC50 values ranging from 2.38 to 3.77 µM against cervical and bladder cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SISO (Cervical) | 2.38 | Induction of apoptosis |
| RT-112 (Bladder) | 3.77 | Cell cycle arrest |
The induction of apoptosis was confirmed through flow cytometry, demonstrating that increasing concentrations of the compound resulted in higher percentages of early and late apoptotic cells .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Its structural features allow it to interact effectively with bacterial targets, potentially inhibiting the growth of resistant strains .
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in DNA synthesis and repair, contributing to its anticancer effects .
- Targeting Metallo-beta-lactamases (MBLs) : It has been found to selectively inhibit certain MBLs without affecting other beta-lactamases, suggesting a potential role in combating antibiotic resistance .
Case Studies
Several case studies have evaluated the efficacy of this compound in preclinical models:
- Study on Cervical Cancer : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models, indicating its potential as a therapeutic agent against cervical cancer .
- Antibacterial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential as an antibiotic agent .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a triazole ring, which is known for its diverse biological activity, and a pyrrolidine sulfonamide moiety that enhances its pharmacological properties. The trifluoromethyl group increases lipophilicity, allowing better interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activities. The presence of the thiazole and triazole rings contributes to this effect. For instance, derivatives of thiazole have demonstrated significant antibacterial and antifungal properties in various studies .
Anticancer Activity
The compound has been studied for its potential anticancer effects. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anticonvulsant Effects
Some thiazole-containing compounds have been evaluated for anticonvulsant activity. The structure of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may suggest similar properties due to the presence of the triazole moiety .
Drug Development
Given its structural complexity and biological activity, this compound is a candidate for further development into pharmaceutical agents targeting infections or cancer .
Agricultural Applications
The herbicidal properties of similar compounds suggest that this compound might also be explored for agricultural uses as an effective herbicide .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazolone Family
Triazolone derivatives are widely studied for their herbicidal, pharmaceutical, and material science applications. Key structural analogues include:
Key Structural Differences :
- Trifluoromethyl Position: The target compound retains the 3-(CF₃) group common to herbicidal triazolones like carfentrazone-ethyl, which is critical for binding to protoporphyrinogen oxidase (PPO) in plants .
- Linker and Terminal Groups : Unlike carfentrazone-ethyl’s ethyl ester and chlorobenzyl group, the target compound’s ethyl-linked benzamide with a pyrrolidine sulfonyl group introduces steric bulk and polarity. This modification may shift its bioactivity from herbicidal to pharmaceutical (e.g., kinase inhibition) .
Physicochemical Properties
- Lipophilicity (LogP): The trifluoromethyl group increases LogP (~2.8 estimated), comparable to carfentrazone-ethyl (LogP ~3.1). However, the polar sulfonamide in the target compound reduces membrane permeability relative to non-polar analogues .
- Solubility : The pyrrolidine sulfonyl group enhances aqueous solubility (>50 μM in PBS) compared to carfentrazone-ethyl (<10 μM), a critical factor for bioavailability in drug development .
Research Findings and Methodological Insights
NMR Spectral Comparisons
As demonstrated in studies of rapamycin analogues (), NMR chemical shifts in regions corresponding to substituents (e.g., pyrrolidine sulfonyl in the target compound) reveal distinct electronic environments. For example:
- Region A (δ 7.5–8.1 ppm) : Aromatic protons in the benzamide show downfield shifts due to electron-withdrawing sulfonyl groups, contrasting with carfentrazone-ethyl’s upfield-shifted chlorobenzyl protons .
- Region B (δ 3.0–3.5 ppm) : Pyrrolidine methylene protons exhibit multiplet splitting, absent in simpler triazolones, confirming conformational rigidity .
Computational Comparisons
Graph-based structural comparison methods () highlight similarities between the target compound and kinase inhibitors (e.g., vemurafenib) due to the sulfonamide’s hydrogen-bonding capacity. Bit-vector methods (e.g., Tanimoto coefficients) show <50% similarity to herbicidal triazolones, emphasizing functional divergence .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction hazards be mitigated?
Methodological Answer:
- Step 1: Use O-benzyl hydroxylamine hydrochloride (≥97% purity) as a starting reagent, dissolved in acetonitrile (CH₃CN) under inert conditions .
- Step 2: Employ potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitution or condensation reactions, as demonstrated in analogous triazole-thione syntheses .
- Step 3: Optimize reaction time and temperature (e.g., room temperature for 12–24 hours) to balance yield and purity .
- Hazard Mitigation: Conduct a full risk assessment for trifluoromethyl and sulfonyl groups, which may release toxic gases. Use fume hoods and monitor exothermic reactions .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
Q. What structural features influence its stability under varying pH and temperature?
Methodological Answer:
- Key Features:
- Testing Protocol:
Advanced Research Questions
Q. How can computational modeling predict its interaction with bacterial targets like acps-pptase enzymes?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding to the active site of acps-pptase, focusing on hydrogen bonding with the triazole ring and hydrophobic interactions with the trifluoromethyl group .
- MD Simulations: Run 100-ns molecular dynamics simulations in GROMACS to assess conformational stability of the enzyme-ligand complex .
- Validation: Compare computational results with enzymatic inhibition assays (IC₅₀ values) to refine models .
Q. How to resolve contradictions in antibacterial activity data across bacterial strains?
Methodological Answer:
- Hypothesis Testing:
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare zone-of-inhibition diameters across replicates .
Q. What strategies improve pharmacokinetic properties without compromising bioactivity?
Methodological Answer:
Q. How to design a SAR study for triazole derivatives of this compound?
Methodological Answer:
- Library Synthesis: Vary substituents at the triazole (e.g., methyl, phenyl) and benzamide (e.g., nitro, amino) positions using parallel synthesis .
- Bioactivity Profiling: Test analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to identify critical substituents .
- QSAR Modeling: Use partial least squares regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with MIC values .
Future Directions
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